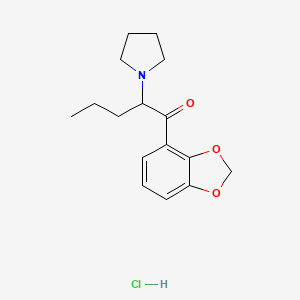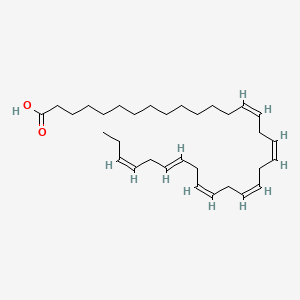
(14Z,17Z,20Z,23Z,26E,29Z)-dotriaconta-14,17,20,23,26,29-hexaenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(14Z,17Z,20Z,23Z,26E,29Z)-dotriaconta-14,17,20,23,26,29-hexaenoic acid is a very long-chain omega-3 fatty acid. It is characterized by having six double bonds located at positions 14, 17, 20, 23, 26, and 29.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (14Z,17Z,20Z,23Z,26E,29Z)-dotriaconta-14,17,20,23,26,29-hexaenoic acid typically involves the use of poly-ionic resin hydroxide in an aqueous medium. This method is efficient and metal-free, making it environmentally friendly. The process involves the preparation of organic disulfides from alkyl and acyl methyl thiocyanates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(14Z,17Z,20Z,23Z,26E,29Z)-dotriaconta-14,17,20,23,26,29-hexaenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(14Z,17Z,20Z,23Z,26E,29Z)-dotriaconta-14,17,20,23,26,29-hexaenoic acid has several scientific research applications:
Chemistry: It is used as a model compound in studies of long-chain fatty acids and their reactivity.
Biology: It plays a role in the study of omega-3 fatty acids and their effects on cellular processes.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in relation to its anti-inflammatory properties.
Industry: It is used in the development of specialized materials and products, such as biopolymers and surfactants
Wirkmechanismus
The mechanism of action of (14Z,17Z,20Z,23Z,26E,29Z)-dotriaconta-14,17,20,23,26,29-hexaenoic acid involves its role as a Bronsted acid, capable of donating a hydron to an acceptor. It acts as a marine, plant, human, and bacterial metabolite, participating in various metabolic reactions. The compound’s omega-3 fatty acid structure allows it to interact with cellular membranes and influence signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dotriacontapentaenoic acid: This compound has five double bonds and shares similar structural features with (14Z,17Z,20Z,23Z,26E,29Z)-dotriaconta-14,17,20,23,26,29-hexaenoic acid.
Eicosapentaenoic acid (EPA): A well-known omega-3 fatty acid with five double bonds, commonly found in fish oil.
Docosahexaenoic acid (DHA): Another omega-3 fatty acid with six double bonds, widely studied for its health benefits.
Uniqueness
This compound is unique due to its specific double bond positions and long carbon chain. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C32H52O2 |
|---|---|
Molekulargewicht |
468.8 g/mol |
IUPAC-Name |
(14Z,17Z,20Z,23Z,26E,29Z)-dotriaconta-14,17,20,23,26,29-hexaenoic acid |
InChI |
InChI=1S/C32H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32(33)34/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-31H2,1H3,(H,33,34)/b4-3-,7-6+,10-9-,13-12-,16-15-,19-18- |
InChI-Schlüssel |
HIKGLCYKBLODNY-XZDHFIPXSA-N |
Isomerische SMILES |
CC/C=C\C/C=C/C/C=C\C/C=C\C/C=C\C/C=C\CCCCCCCCCCCCC(=O)O |
Kanonische SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


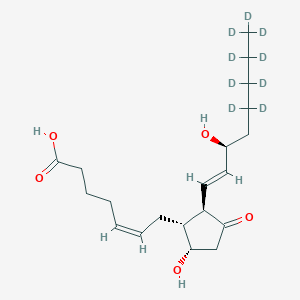

![16-Hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid](/img/structure/B10766742.png)
![4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine;dihydrochloride](/img/structure/B10766743.png)
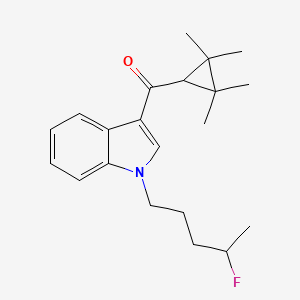
![1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B10766757.png)
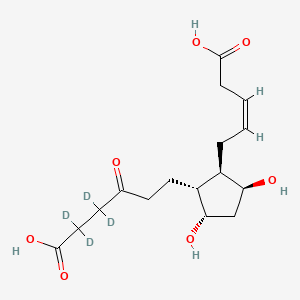
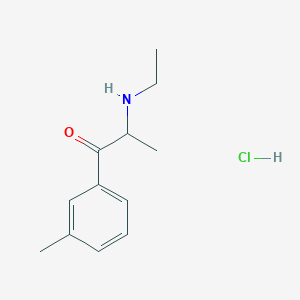
![(2-fluorophenyl) N-[2-[[(1S,2R)-2-(butoxymethyl)cyclohexyl]methoxy]ethyl]carbamate](/img/structure/B10766791.png)
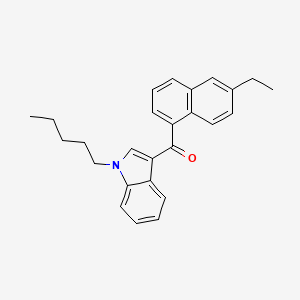
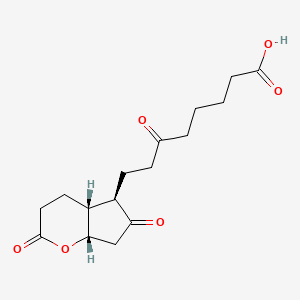
![8-(2,6-Dioxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl)-6-oxooctanoic acid](/img/structure/B10766820.png)
